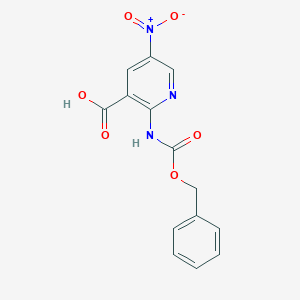

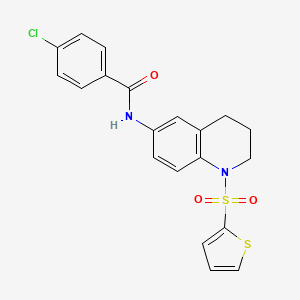

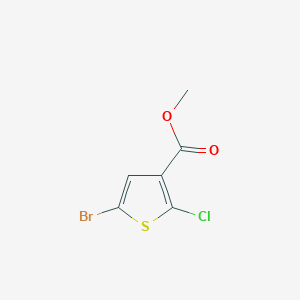

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to inhibit BTK activity and disrupt BCR signaling, making it a promising therapeutic agent for the treatment of B-cell malignancies.

Aplicaciones Científicas De Investigación

Polymer Science Applications:

- A study by Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) focused on the synthesis of novel aromatic polyimides using new diamines. These polyimides demonstrated solubility in organic solvents and had degradation temperatures ranging from 240°C to 550°C, indicating potential applications in high-performance materials (Butt et al., 2005).

Organic Chemistry and Catalysis:

- Wang and Widenhoefer (2004) investigated the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, achieving high yields. This study highlights the potential of using such compounds in catalytic processes (Wang and Widenhoefer, 2004).

- Ezure, Kanayama, and Nishino (2001) explored the antioxidative properties of novel synthesized compounds, demonstrating their potential as scavengers of free radicals and lipid peroxyl radicals. Such compounds could be significant in developing new antioxidants (Ezure, Kanayama, & Nishino, 2001).

Medicinal Chemistry and Drug Design:

- In the field of medicinal chemistry, Palmer et al. (1995) explored the reductive chemistry of a novel hypoxia-selective cytotoxin, providing insights into the development of targeted cancer therapies (Palmer, van Zijl, Denny, & Wilson, 1995).

- Pillai et al. (2019) synthesized Schiff bases containing triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities. This research contributes to the design of new therapeutics for diseases like diabetes (Pillai et al., 2019).

Biochemical Studies:

- Research by Milam, Thomas, and Cleaver (1986) on 3-Aminobenzamide, a related compound, showed a range of effects on DNA precursor metabolism, indicating the potential use of such compounds in understanding and influencing cellular processes (Milam, Thomas, & Cleaver, 1986).

Material Science and Photocatalysis:

- Torimoto, Ito, Kuwabata, and Yoneyama (1996) investigated the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports, which could inform the development of more efficient photocatalysts for environmental applications (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-propoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4S/c1-3-14-28-22-11-9-20(10-12-22)23(25)24(21-13-15-29(26,27)17-21)16-19-7-5-18(4-2)6-8-19/h5-12,21H,3-4,13-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMXCZILRCLGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)CC)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-propoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)